2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone
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Overview
Description
2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone is a complex organic compound characterized by the presence of a tetrazole ring and multiple methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone typically involves the formation of the tetrazole ring followed by the introduction of the ethanone moiety. One common method involves the cyclization of an appropriate nitrile precursor with sodium azide under acidic conditions to form the tetrazole ring. This is followed by a Friedel-Crafts acylation reaction to introduce the ethanone group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the tetrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are used under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. This interaction can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-phenylethanone
- 2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(3,4-dimethylphenyl)ethanone
- 2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4-dimethylphenyl)ethanone
Uniqueness
2-[5-(2-Methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone is unique due to the presence of multiple methyl groups on the aromatic rings, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and effects.
Properties
IUPAC Name |
2-[5-(2-methylphenyl)tetrazol-2-yl]-1-(2,4,5-trimethylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-12-7-5-6-8-16(12)19-20-22-23(21-19)11-18(24)17-10-14(3)13(2)9-15(17)4/h5-10H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSKTNIXSMYPPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN(N=N2)CC(=O)C3=C(C=C(C(=C3)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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